molecular formula C23H27N3O4S B2863326 N-cyclohexyl-2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide CAS No. 899928-69-9

N-cyclohexyl-2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B2863326
CAS No.: 899928-69-9
M. Wt: 441.55
InChI Key: FHBFLDJYGPDWGM-UHFFFAOYSA-N
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Description

“N-cyclohexyl-2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide” is a complex organic compound. It is related to the class of compounds known as thiosemicarbazones . Thiosemicarbazones have been explored by medicinal chemists owing to their wide range of biological activities, which include antibacterial, antimalarial, antiviral, and antitumor activities .


Synthesis Analysis

The synthesis of such compounds is typically a multi-step process. For instance, a related compound was synthesized through two-step reactions . In the first step, different 1- (4- (methylsulfonyl)phenyl)-2- (phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4- (methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gave final compounds .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a cyclohexyl group, a methoxyphenyl group, and a thieno[2,3-d]pyrimidin-1(2H)-yl group .

Scientific Research Applications

Radioligand Synthesis for PET Imaging

Research on compounds such as DPA-714, a fluorine-18 labeled radioligand, highlights the potential of similar compounds in developing diagnostic tools for neuroimaging via positron emission tomography (PET). These compounds are particularly focused on imaging the translocator protein (18 kDa), which is implicated in neuroinflammation and is a target of interest in neurological disorders (Dollé et al., 2008).

Antimicrobial Activity

Studies on pyrimidinone and oxazinone derivatives fused with thiophene rings indicate that such compounds exhibit significant antibacterial and antifungal activities. This suggests that structurally related compounds might also be explored for their antimicrobial properties, contributing to the search for new antimicrobial agents (Hossan et al., 2012).

Anti-inflammatory and Analgesic Agents

The synthesis of novel compounds derived from visnaginone and khellinone, demonstrating anti-inflammatory and analgesic activities, points towards the application of similar compounds in developing new therapeutic agents. These compounds have been shown to inhibit cyclooxygenase enzymes (COX-1/COX-2) and possess significant analgesic and anti-inflammatory effects, offering a basis for the development of new drugs in this category (Abu‐Hashem et al., 2020).

Anticancer Activity

Research into pyrimidine derivatives such as aminopterin analogues showcases the exploration of these compounds for their anticancer properties. The studies reveal that certain modifications in the pyrimidine structure can lead to significant anticancer activity, suggesting a pathway for developing novel anticancer agents (Su et al., 1986).

Organic Synthesis and Material Science

Investigations into the structural aspects of compounds containing amide and pyrimidine moieties, and their reactions with mineral acids, offer insights into the chemistry underlying the formation of salts, gels, and inclusion compounds. These studies have implications for material science, particularly in the design and synthesis of materials with specific properties (Karmakar et al., 2007).

Properties

IUPAC Name

N-cyclohexyl-2-[3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S/c1-14-15(2)31-22-20(14)21(28)26(17-10-7-11-18(12-17)30-3)23(29)25(22)13-19(27)24-16-8-5-4-6-9-16/h7,10-12,16H,4-6,8-9,13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBFLDJYGPDWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)NC3CCCCC3)C4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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